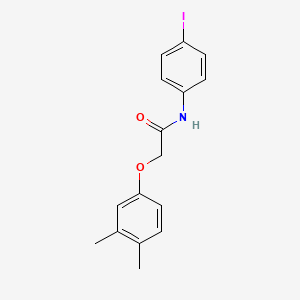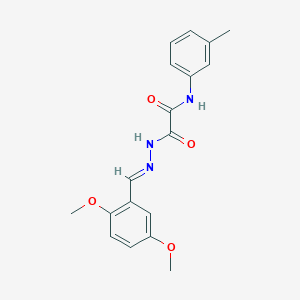
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of nitro groups, a methoxy group, and a chloro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Chlorination: The chloro group is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the benzamide structure through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of dinitrobenzamides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The chloro and methoxy groups may enhance the compound’s binding affinity to specific targets, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- 4-methyl-N-(4-nitrophenyl)benzenesulfonamide
Uniqueness
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H10ClN3O6 |
|---|---|
Molecular Weight |
351.70 g/mol |
IUPAC Name |
4-chloro-N-(4-methoxy-2-nitrophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H10ClN3O6/c1-24-9-3-5-11(13(7-9)18(22)23)16-14(19)8-2-4-10(15)12(6-8)17(20)21/h2-7H,1H3,(H,16,19) |
InChI Key |
XBCJWOZDLUHQIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B11563827.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11563840.png)
![3-chloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-7-nitro-1-benzothiophene-2-carboxamide](/img/structure/B11563842.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B11563848.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11563851.png)
![5-{[5-(2,4-Dimethyl-5-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11563857.png)

![2-(4-butylphenoxy)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11563871.png)

![2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}hydrazinyl]-2-oxo-N-phenylacetamide (non-preferred name)](/img/structure/B11563878.png)
![methyl 4-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]benzoate](/img/structure/B11563892.png)
![N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11563893.png)
![4-({[4-(decanoylamino)phenyl]carbonyl}amino)-N,N-diethylbenzamide](/img/structure/B11563896.png)
![(3E)-3-{2-[(2,4-dinitrophenyl)acetyl]hydrazinylidene}-N-(2-methoxyphenyl)butanamide](/img/structure/B11563899.png)
